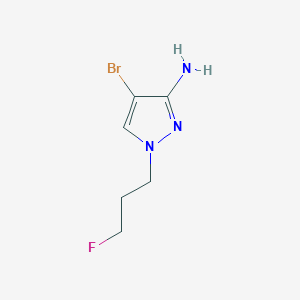

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C6H9BrFN3 |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

4-bromo-1-(3-fluoropropyl)pyrazol-3-amine |

InChI |

InChI=1S/C6H9BrFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10) |

InChI Key |

GCYSEAPACCIWHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCCF)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazol-3-amine Core

The core heterocyclic structure, pyrazol-3-amine , can be synthesized via established cyclization protocols involving hydrazines and β-diketones or their derivatives. A typical route involves:

- Hydrazine-mediated cyclization : Condensation of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

- Substituent introduction : Functionalization at the 1-position with appropriate alkyl halides or via nucleophilic substitution.

Halogenation at the 4-Position

Multi-step Synthesis via Intermediate Derivatives

Synthesis of 3-Fluoropropylamine Intermediate

- Starting material : 3-fluoropropyl chloride or bromide.

- Reaction : Nucleophilic substitution with ammonia or primary amines to generate 3-fluoropropylamine .

Coupling with Pyrazol-3-amine

- Method : Use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to attach the 3-fluoropropylamine to a pyrazol-3-carboxylic acid derivative, followed by reduction or direct substitution to form the target compound.

Bromination at the Pyrazole Ring

- Procedure : Bromination of the pyrazole ring using NBS under controlled conditions to yield the brominated derivative.

Patent and Literature Supported Methods

Patent Document Insights

A patent (AR099989A1) describes a multi-step process involving halogenation and nucleophilic substitutions to synthesize related heterocyclic compounds with fluorinated side chains. The process includes:

- Halogenation of heterocyclic intermediates.

- Substitution reactions with fluorinated alkyl halides.

- Use of polar aprotic solvents (DMF, DMSO) to facilitate nucleophilic substitutions.

Literature Reports

Research articles have demonstrated the synthesis of similar heterocyclic compounds with fluorinated side chains, emphasizing:

- Electrophilic halogenation techniques.

- Nucleophilic substitution with fluorinated alkyl halides.

- Use of catalysts such as copper or palladium for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

Summary of Key Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine derivatives | Ethanol, acetic acid | Reflux | Pyrazol-3-amine formation |

| Bromination at 4-position | N-bromosuccinimide (NBS) | Acetic acid / DMF | 50–80°C | Selective bromination |

| Introduction of 3-fluoropropyl | 3-fluoropropyl halide + base | DMF / acetonitrile | Reflux | Nucleophilic substitution |

| Final purification | Chromatography | - | - | Purity enhancement |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazoles, while oxidation reactions can lead to the formation of pyrazole N-oxides.

Scientific Research Applications

4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine with related bromo-pyrazole-3-amine derivatives:

Key Comparative Insights

Fluorine Substitution: The 3-fluoropropyl group in the target compound likely confers higher lipophilicity compared to non-fluorinated analogs (e.g., propyl or methyl substituents) . Fluorine’s electronegativity may also polarize the C-F bond, influencing intermolecular interactions.

Aromatic substituents (e.g., ) introduce rigidity and π-stacking capability but may reduce aqueous solubility. The trifluoromethyl group in is strongly electron-withdrawing, which could modulate the amine’s basicity and reactivity.

Biological Implications : While biological data for the target compound is absent in the evidence, structurally related pyrazole-3-amines exhibit activities dependent on substituent choice. For example, sulfonylphenyl and thiophene substituents in similar compounds correlate with kinase inhibitory activity , suggesting that the 3-fluoropropyl group might optimize interactions with hydrophobic enzyme pockets.

Biological Activity

4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer signaling pathways, particularly those related to the MAPK/ERK pathway .

- Anti-inflammatory Effects : It modulates inflammatory responses through the inhibition of NF-κB signaling pathways, which are crucial in the regulation of immune responses .

- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties against several viruses, including HIV and HCV, by interfering with viral replication processes .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated significant anticancer activity. The compound was shown to inhibit cell growth in vitro by inducing apoptosis through the activation of caspase pathways. This was particularly evident in breast and lung cancer models where IC50 values were determined to be in the low micromolar range.

Case Study 2: Anti-inflammatory Effects

A murine model of inflammation was used to evaluate the anti-inflammatory properties of the compound. Mice treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Antiviral Properties

In vitro studies against HIV and HCV showed that treatment with this compound resulted in a significant reduction in viral replication. The mechanism was attributed to interference with viral entry and replication processes, indicating its potential as a lead compound for antiviral drug development.

Q & A

Basic: What are the critical synthetic steps for preparing 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine?

Methodological Answer:

The synthesis typically involves cyclization, halogenation, and substitution. For example, analogous pyrazole derivatives are synthesized via heating precursors like 3-fluoro-2-formylpyridine with anhydrous hydrazine, followed by bromination using HBr and purification via liquid chromatography . Key steps include:

- Cyclization : Formation of the pyrazole core under reflux conditions.

- Bromination : Introduction of bromine at the 4-position using brominating agents.

- Fluoropropyl Substitution : Alkylation with 3-fluoropropyl groups via nucleophilic substitution or coupling reactions.

Purification often employs column chromatography (e.g., silica gel) or recrystallization .

Advanced: How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

Methodological Answer:

Discrepancies arise from impurities, tautomerism, or dynamic effects. To resolve:

- Cross-Validation : Compare / NMR shifts with computed spectra (DFT) or databases. For instance, NMR of similar compounds shows distinct aromatic proton signals (δ 7.48–8.65 ppm) and fluoropropyl resonances (δ ~3.22 ppm) .

- HRMS Confirmation : Ensure molecular ion ([M+H]) matches theoretical m/z (e.g., 258 for CHBrFN) .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, using software like SHELXL for refinement .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : / NMR identifies substituent positions (e.g., fluoropropyl CH, pyrazole NH) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and bromine/fluorine isotopic patterns .

- IR Spectroscopy : Detects NH stretches (~3298 cm) and C-Br/F vibrations .

Advanced: How does the 3-fluoropropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The fluoropropyl chain affects electronic (inductive -I effect) and steric properties:

- Electronic Effects : Fluorine withdraws electron density, potentially deactivating the pyrazole ring toward electrophilic substitution but activating toward nucleophilic coupling.

- Steric Hindrance : The propyl chain may limit access to catalytic sites, as seen in Pd-mediated couplings (e.g., Suzuki-Miyaura) .

Comparative studies with non-fluorinated analogs (e.g., 3-methylpropyl) can isolate these effects .

Advanced: What challenges arise in optimizing catalytic systems for functionalizing this compound?

Methodological Answer:

Catalyst selection depends on reaction type:

- Buchwald-Hartwig Amination : Requires Pd catalysts (e.g., Pd(dba)/XPhos) for C-N bond formation, sensitive to steric bulk from the fluoropropyl group .

- Copper-Mediated Couplings : Useful for aryl halide functionalization but may require elevated temperatures (e.g., 100°C) .

Optimization involves screening ligands, bases (e.g., CsCO), and solvents (DMF or DMSO) .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (0–100%) removes unreacted brominated intermediates .

- Recrystallization : Use polar solvents (e.g., ethanol/water) to isolate crystalline products .

- Acid-Base Extraction : For amine-containing derivatives, partition between aqueous HCl and organic phases .

Advanced: How can computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., NH vs. Br positions) .

- Molecular Dynamics : Simulate fluoropropyl chain conformations to assess steric effects in catalysis.

- Degradation Studies : Model hydrolytic stability of the C-F bond under acidic/basic conditions .

Advanced: What are the limitations of SHELX in resolving crystal structures of halogenated pyrazoles?

Methodological Answer:

SHELX struggles with:

- Disorder in Flexible Chains : Fluoropropyl groups may exhibit positional disorder, requiring TWIN or PART commands for refinement .

- Heavy Atoms (Br) : Anomalous scattering from bromine aids phasing but complicates convergence. High-resolution data (>1.0 Å) is preferred .

Basic: How is the purity of this compound assessed?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .

- Elemental Analysis : Validate C/H/N/Br/F percentages against theoretical values .

- Melting Point : Sharp ranges (e.g., 164–165°C) indicate high crystallinity .

Advanced: What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

- Inert Atmosphere : Store under argon to prevent oxidation of the amine group .

- Light Protection : Amber vials reduce photodegradation of the bromine moiety.

- Low Temperatures : Reactions conducted at ≤0°C minimize thermal decomposition of fluorinated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.